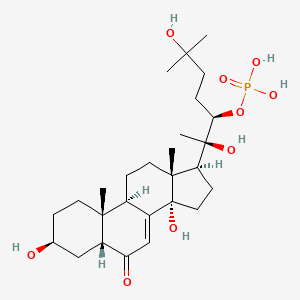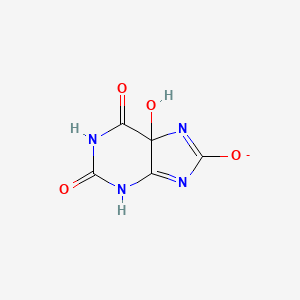
Microcystin YR from Microcystis aeruginosa, cyanotoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microcystin YR from Microcystis aeruginosa, cyanotoxin is a type of microcystin, which is a class of cyclic heptapeptide toxins produced by cyanobacteria, commonly known as blue-green algae. These toxins are known for their hepatotoxic effects and are a significant concern in water bodies experiencing algal blooms. This compound, along with other variants like Microcystin-LR and Microcystin-RR, poses a threat to both environmental and human health due to its stability and toxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of microcystins, including Microcystin YR from Microcystis aeruginosa, cyanotoxin, involves complex non-ribosomal peptide synthetase (NRPS) pathways. These pathways include multiple modules such as polyketide synthases and tailoring enzymes . The synthetic route typically involves the assembly of amino acids and other building blocks into a cyclic structure through enzyme-mediated processes.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be isolated from cyanobacterial cultures grown under controlled conditions. The isolation process involves harvesting the cyanobacteria, lysing the cells, and purifying the toxin using techniques such as liquid chromatography .
化学反应分析
Types of Reactions
Microcystin YR from Microcystis aeruginosa, cyanotoxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Although less common, reduction reactions can alter the structure of this compound.
Substitution: This involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions with specific pH and temperature settings .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of amino acid residues .
科学研究应用
Microcystin YR from Microcystis aeruginosa, cyanotoxin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and degradation of cyclic peptides.
Biology: Researchers study its effects on cellular processes and its role in algal bloom dynamics.
Medicine: this compound is used to understand the mechanisms of hepatotoxicity and to develop potential antidotes.
Industry: It is used in water quality monitoring and management to detect and quantify cyanobacterial toxins
作用机制
Microcystin YR from Microcystis aeruginosa, cyanotoxin exerts its toxic effects primarily by inhibiting protein phosphatases 1 and 2A. This inhibition leads to the hyperphosphorylation of cellular proteins, disrupting normal cellular functions and causing cell death. The toxin is taken up by cells through organic anion transporting polypeptides, which facilitate its entry into hepatocytes .
相似化合物的比较
Microcystin YR from Microcystis aeruginosa, cyanotoxin is often compared with other microcystins such as Microcystin-LR and Microcystin-RR. While all microcystins share a similar cyclic heptapeptide structure, they differ in the amino acid residues present. This compound contains tyrosine and arginine, whereas Microcystin-LR contains leucine and arginine, and Microcystin-RR contains two arginine residues. These differences influence their toxicity and environmental stability .
Conclusion
This compound is a potent cyanobacterial toxin with significant implications for environmental and human health. Understanding its synthesis, chemical reactions, and mechanism of action is crucial for developing effective monitoring and mitigation strategies. Its unique structure and properties make it a valuable compound for scientific research across various fields.
属性
分子式 |
C52H72N10O13 |
|---|---|
分子量 |
1045.2 g/mol |
IUPAC 名称 |
(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31+,32+,37-,38-,39+,40-,41-,43+/m0/s1 |
InChI 键 |
OWHASZQTEFAUJC-HVUCWAFBSA-N |
手性 SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |
规范 SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |
Pictograms |
Acute Toxic; Irritant |
同义词 |
cyanoginosin LA, 3-tyrosyl-5-arginine- cyanoginosin YR cyanoginosin-YR microcystin YR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)
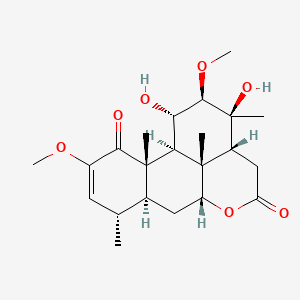
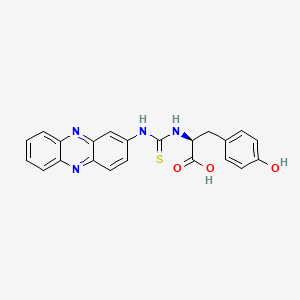
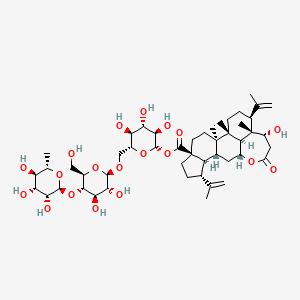
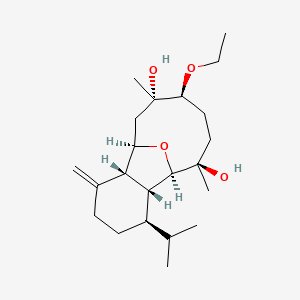
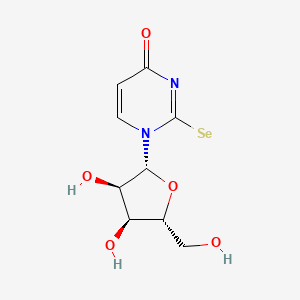
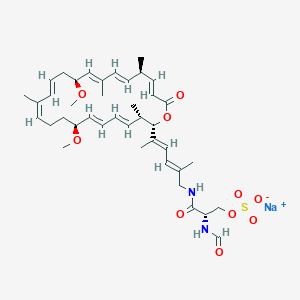
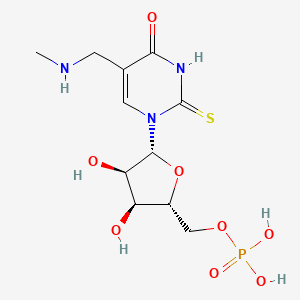
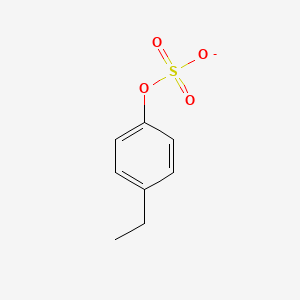

![(2S)-2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1257526.png)

